molecular formula C17H19N3O2 B4064434 5-(2,6-dimethyl-4-morpholinyl)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile

5-(2,6-dimethyl-4-morpholinyl)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile

Cat. No. B4064434
M. Wt: 297.35 g/mol
InChI Key: IDKAHZGPFWTJHL-UHFFFAOYSA-N
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Description

5-(2,6-dimethyl-4-morpholinyl)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile, also known as DMOCN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Reactivity

The chemical compound 5-(2,6-dimethyl-4-morpholinyl)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile, along with its analogs, is significant in the field of organic chemistry due to its versatility in synthesis and reactivity. Research has demonstrated various methodologies for synthesizing 5-alkylamino-1,3-oxazole-4-carbonitriles, which include compounds with morpholinyl substituents. These compounds exhibit interesting reactivities, such as undergoing transformations with hydrazine hydrate to form different structures based on the substituents present on the oxazole ring. For example, 5-(morpholin-4-yl)-2‑(2-phthalimidoethyl)-1,3-oxazole-4-carbonitrile reacts with hydrazine hydrate to form 2-(2-aminoethyl)-5-(morpholin-4‑yl)-1,3-oxazole-4-carbonitrile, showcasing its potential for generating new compounds with varied functionalities (Chumachenko et al., 2014).

Interaction with Nitrogen-containing Bases

The interaction of substituted 5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carbonitriles with nitrogen-containing bases reveals the compound's ability to undergo nucleophilic substitution and ring cleavage reactions. This reactivity is crucial for the synthesis of various heterocyclic compounds, indicating the compound's role in expanding the toolbox for synthetic organic chemistry and potentially contributing to the development of new materials or pharmaceuticals (Shablykin et al., 2008).

Potential Antimicrobial Activities

Some derivatives of 1,3-oxazole-4-carbonitriles, including those with morpholinyl substituents, have been explored for their antimicrobial activities. The synthesis of new compounds from these precursors and their evaluation against various microorganisms can lead to the discovery of novel antimicrobial agents. This demonstrates the compound's significance in medicinal chemistry and its potential applications in developing new therapies for infectious diseases (Bektaş et al., 2010).

Catalysis and Material Science

The structural framework of 5-(2,6-dimethyl-4-morpholinyl)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile and its derivatives can be instrumental in catalysis and material science. Their potential as ligands in metal complexes that catalyze ethylene oligomerization, for instance, highlights their importance in industrial chemistry. Such applications are pivotal for the development of new catalytic processes that are more efficient and environmentally friendly (Speiser et al., 2004).

properties

IUPAC Name

5-(2,6-dimethylmorpholin-4-yl)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-11-6-4-5-7-14(11)16-19-15(8-18)17(22-16)20-9-12(2)21-13(3)10-20/h4-7,12-13H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKAHZGPFWTJHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=CC=C3C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,6-dimethyl-4-morpholinyl)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile
Reactant of Route 2
5-(2,6-dimethyl-4-morpholinyl)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile
Reactant of Route 3
5-(2,6-dimethyl-4-morpholinyl)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile
Reactant of Route 4
5-(2,6-dimethyl-4-morpholinyl)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile
Reactant of Route 5
5-(2,6-dimethyl-4-morpholinyl)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile
Reactant of Route 6
Reactant of Route 6
5-(2,6-dimethyl-4-morpholinyl)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile

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